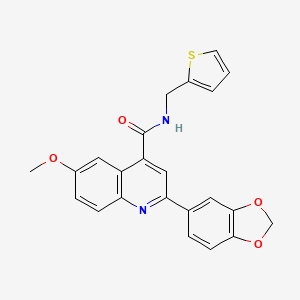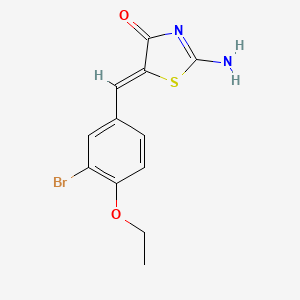
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide, also known as BMQC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BMQC belongs to the class of quinoline derivatives and has been studied for its promising biological activities.
作用机制
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide is not fully understood. However, several studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide has been shown to exhibit several biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately, cell death. 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide has also been shown to decrease the levels of certain signaling molecules that are involved in cancer cell survival and proliferation.
实验室实验的优点和局限性
One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide in lab experiments is its potent anti-cancer activity. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
未来方向
There are several future directions for the study of 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide. One of the most promising areas is the development of 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide-based drugs for the treatment of cancer. Further studies are also needed to elucidate its mechanism of action and optimize its use in various applications. Additionally, 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide could be studied for its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its potent anti-cancer activity and other biological activities make it a promising compound for further study. However, further research is needed to fully understand its mechanism of action and optimize its use in various applications.
合成方法
The synthesis of 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide has been reported in several studies. One of the most common methods involves the condensation of 2-aminobenzodioxole, 6-methoxy-2-naphthaldehyde, and 2-thiophenemethylamine in the presence of acetic acid and ethanol. The resulting product is then subjected to further purification steps to obtain pure 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide.
科学研究应用
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry. 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its anti-inflammatory and anti-microbial activities.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-27-15-5-6-19-17(10-15)18(23(26)24-12-16-3-2-8-30-16)11-20(25-19)14-4-7-21-22(9-14)29-13-28-21/h2-11H,12-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAUDIFXEWGDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CS3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-ethyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6077505.png)

![6-oxo-1-(3-phenylpropyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6077537.png)
![2-{1-cyclopentyl-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6077544.png)


![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6077570.png)
![ethyl 4-{1-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6077583.png)
![2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6077584.png)
![methyl 2-{[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B6077590.png)
![4-benzyl-3-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6077591.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B6077592.png)

![2-(3-methylbutanoyl)-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6077604.png)